1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester
Overview
Description
1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester is a complex organic compound that features a piperidine ring substituted with a carboxylic acid ester and a thioether linkage to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Carboxylic Acid Ester: The carboxylic acid ester group can be introduced via esterification reactions, often using tert-butyl alcohol and an acid catalyst.
Thioether Linkage Formation: The thioether linkage is formed by reacting the piperidine derivative with a pyridine-containing thiol under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Types of Reactions:
Oxidation: The thioether linkage can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation of the thioether.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the ester group.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives can be used to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The thioether and ester groups can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparison with Similar Compounds
- 1-Piperidinecarboxylic acid, 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-, 1,1-dimethylethyl ester
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
Uniqueness: 1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester is unique due to its combination of a piperidine ring, a thioether linkage, and a pyridine moiety. This combination of functional groups provides a unique set of chemical properties and reactivity, making it valuable for specific synthetic and medicinal applications.
Properties
IUPAC Name |
tert-butyl 3-(pyridin-4-ylmethylsulfanylmethyl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-17(2,3)21-16(20)19-10-4-5-15(11-19)13-22-12-14-6-8-18-9-7-14/h6-9,15H,4-5,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYKDKKEHQKXOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CSCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101121630 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101121630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353945-02-4 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353945-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101121630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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